molecular formula C15H14N2O2 B14523122 1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one CAS No. 62615-16-1

1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B14523122
CAS No.: 62615-16-1
M. Wt: 254.28 g/mol
InChI Key: GXMBYAQXVVMOOY-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the pyridinyl group: This step may involve the use of a pyridine derivative and a coupling reagent to attach the pyridinyl group to the quinoline core.

    Methylation and oxidation: The final steps may include methylation of the nitrogen atom and oxidation of the pyridinyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

Uniqueness

1-Methyl-3-(1-oxo-1lambda~5~-pyridin-2-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62615-16-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-methyl-3-(1-oxidopyridin-1-ium-2-yl)-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C15H14N2O2/c1-16-10-12(14-8-4-5-9-17(14)19)15(18)11-6-2-3-7-13(11)16/h2-9,12H,10H2,1H3

InChI Key

GXMBYAQXVVMOOY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)C2=CC=CC=C21)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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